4-Dodecene

Description

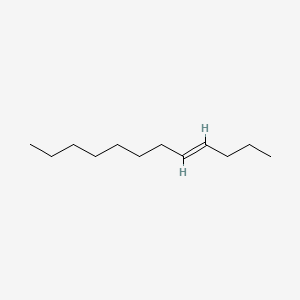

Structure

3D Structure

Properties

IUPAC Name |

(E)-dodec-4-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24/c1-3-5-7-9-11-12-10-8-6-4-2/h7,9H,3-6,8,10-12H2,1-2H3/b9-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHCKFVVLVZFFLU-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C/CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80880822 | |

| Record name | (E)-4-dodecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7206-15-7 | |

| Record name | (E)-4-dodecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Dodecene

The synthesis of 4-dodecene is often intertwined with the production of other dodecene isomers. Two primary routes where this compound is likely formed are the oligomerization of lower olefins and the isomerization of 1-dodecene (B91753).

Olefin oligomerization involves the coupling of smaller alkene molecules to form larger ones. For instance, the oligomerization of ethylene (B1197577) can yield a range of linear alpha-olefins, including 1-dodecene. Subsequent isomerization of 1-dodecene can then lead to the formation of internal dodecene isomers, including cis- and trans-4-dodecene, along with other positional isomers such as 2-dodecene, 3-dodecene (B1237925), and higher internal olefins.

Catalytic isomerization of 1-dodecene is a significant pathway for generating internal dodecenes. This process is often facilitated by acid catalysts, including solid acids like zeolites and modified clays. In the context of linear alkylbenzene (LAB) synthesis, the alkylation of benzene (B151609) with 1-dodecene involves the isomerization of 1-dodecene to various internal isomers before the alkylation reaction occurs. nih.govuni.luwikipedia.org Studies on this reaction have investigated the performance of different catalysts in terms of 1-dodecene conversion and the selectivity towards different phenylalkane isomers, which is influenced by the distribution of dodecene isomers formed during the reaction. nih.govwikipedia.org

Research findings indicate that the type and structure of the catalyst play a crucial role in the isomerization process and the resulting isomer distribution. For example, studies using zeolite catalysts like mordenite (B1173385) (MOR), Beta (BEA), and Faujasite (FAU) with varying Si/Al ratios and hierarchical structures have shown different selectivities in the alkylation of benzene with 1-dodecene, implying variations in the dodecene isomer mixtures produced. nih.govwikipedia.org The acidity of the catalyst, particularly the balance between Brønsted and Lewis acid sites, also impacts the isomerization and subsequent reactions.

While these methodologies produce this compound as part of a mixture, achieving high selectivity specifically for the this compound isomer often requires sophisticated catalyst design and optimized reaction conditions, followed by efficient separation techniques. The (E) isomer, (E)-dodec-4-ene, is a known form of this compound.

Process Intensification and Scale Up Aspects of 4 Dodecene Synthesis

For reactions involving dodecene isomers, such as isomerization or subsequent reactions like oxidation, process intensification can be explored through various technologies. Microreactor technology, for instance, offers benefits in terms of heat and mass transfer, enabling better control over reaction parameters and potentially improving selectivity and yield. The oxidation of dodecenes in a microreactor has been investigated, demonstrating the application of intensified reaction conditions to dodecene chemistry. Continuous flow synthesis is another PI approach that can offer improved reproducibility and efficiency compared to batch processes.

Scale-up of chemical processes, transitioning from laboratory or pilot-plant scale to commercial production, presents unique challenges. For dodecene synthesis and the potential isolation of 4-dodecene, scaling up involves translating reaction conditions and separation strategies to larger volumes while maintaining desired product quality and yield. This requires a thorough understanding of reaction kinetics, mass and heat transfer phenomena, and fluid mechanics at different scales.

The complexity of separating this compound from a mixture of dodecene isomers adds another layer to the scale-up challenge. Techniques such as distillation, chromatography, or extractive methods would need to be optimized and scaled for efficient separation of the desired isomer from closely related compounds with similar physical properties. The composition and isomer distribution of the dodecene mixture produced by the synthesis method directly impact the complexity and cost of the separation process.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 5364443 |

| 1-Dodecene (B91753) | 8183 |

Data Table: Illustrative Catalyst Performance in 1-Dodecene Conversion (relevant to isomer formation)

| Catalyst Type | Reaction (Example) | 1-Dodecene Conversion (%) | Notes | Source |

| Mordenite (B1173385) (MOR) Zeolite | Alkylation of Benzene (B151609) with 1-Dodecene | ~99 (initial activity) | Selectivity to 2-LAB ~85% | wikipedia.org |

| Desilicated MOR Zeolite | Alkylation of Benzene with 1-Dodecene | Improved conversion | Increased selectivity to 2-LAB (~70%) | nih.gov |

| K-10 Montmorillonite Clay | Alkylation of Benzene with 1-Dodecene | 71 | Dodecylbenzene (B1670861) isomers formed (27% 2-LAB) | |

| AlMCM-41/Beta Zeolite Composite | Alkylation of Benzene with 1-Dodecene | 48 | High selectivity to 2-dodecylbenzene (76%) | uni.lu |

Note: This table provides illustrative data from studies where dodecene isomerization occurs as part of a larger reaction. It does not represent dedicated this compound synthesis yields.

Reactivity Profiles and Transformational Chemistry of 4 Dodecene

Electrophilic Addition Reactions of the 4-Dodecene Double Bond

Alkenes readily undergo electrophilic addition reactions, where an electrophile is attracted to the electron-rich pi (π) bond. savemyexams.com This is a characteristic reaction of compounds containing carbon-carbon double bonds. nmppdb.com.ngscience-revision.co.uk In these reactions, the pi bond breaks, and two new sigma (σ) bonds are formed with the adding reagent across the carbons that were part of the double bond. savemyexams.com The mechanism typically involves the initial attack of an electrophile on the double bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. savemyexams.comlibretexts.org

For unsymmetrical alkenes, the regiochemistry of electrophilic addition often follows Markovnikov's rule, where the hydrogen atom (or the more positive part of the electrophile) adds to the carbon atom of the double bond that already has the greater number of hydrogen atoms. savemyexams.comlibretexts.org This leads to the formation of the more stable carbocation intermediate. savemyexams.comlibretexts.org While this compound is a relatively symmetrical internal alkene, the presence of different substituents on either side of the double bond can still lead to regiochemical considerations in certain electrophilic additions.

Common electrophilic addition reactions that this compound can undergo include:

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond to form vicinal dihalides.

Hydrohalogenation: Addition of hydrogen halides (e.g., HCl, HBr) to form haloalkanes.

Hydration: Addition of water across the double bond, typically catalyzed by an acid, to form alcohols.

Addition of Br₂: The addition of Br₂ to an alkene involves the polarization of the bromine molecule as it approaches the electron-rich double bond. science-revision.co.uklibretexts.org The pi electrons attack the polarized bromine, forming a carbon-bromine bond and a bromide ion, along with a cyclic bromonium ion intermediate. science-revision.co.uk The bromide ion then attacks the carbon atom from the opposite face of the ring, resulting in anti-addition and the formation of a vicinal dibromide.

Radical-Mediated Transformations Involving this compound

In addition to electrophilic additions, this compound can also participate in radical-mediated transformations. Free radical reactions involve species with unpaired electrons and can proceed through initiation, propagation, and termination steps. While the double bond in alkenes is often associated with polar reactions, it can also react with radical species. libretexts.org

Research has explored the reactions of radical cations derived from dodecane (B42187), a saturated analog of dodecene. inl.govresearchgate.net These studies provide insights into the behavior of dodecyl-like structures under radical conditions, which can be relevant to understanding potential radical pathways involving this compound. For instance, the dodecane radical cation has been shown to react with various ligands. inl.gov The formation of dodecene itself has been observed as a degradation product in the radiolysis of dodecane, indicating radical processes involving C-H bond cleavage and double bond formation. rsc.org

Radical additions to alkenes can exhibit different regiochemistry compared to electrophilic additions, sometimes following an anti-Markovnikov pathway, particularly in the presence of peroxides (radical initiators).

Hydrofunctionalization Reactions of this compound (e.g., Hydroboration, Hydroamination, Hydrocarbonylation)

Hydrofunctionalization reactions involve the addition of a protic X-H bond across a carbon-carbon multiple bond, resulting in the formation of a new C-H and a new C-X bond. These reactions are valuable for introducing functional groups into hydrocarbon chains.

Hydroboration: This reaction involves the addition of a boron-hydrogen bond (typically from a borane (B79455) or borane complex) across the double bond. Hydroboration of alkenes is known to be highly regioselective, usually yielding the anti-Markovnikov product, and stereospecific, proceeding via syn-addition. redalyc.org The resulting alkylborane can then be further transformed, for example, by oxidation to form an alcohol. redalyc.orgresearchgate.net Studies on the hydroboration of dodecene (including potentially isomers like this compound) have been conducted, demonstrating high yields of hydroboration products under specific catalytic conditions. rsc.orgrsc.orgnih.gov For example, catalytic hydroboration of dodecene using a cobalt precatalyst has been shown to reach completion efficiently, affording high yields of the hydroboration product. rsc.orgrsc.org

Hydroamination: This reaction involves the addition of an N-H bond across the double bond, forming an amine. Hydroamination of unactivated alkenes like this compound can be challenging but has been achieved using specific catalytic systems, such as ruthenium catalysts. escholarship.org Research on the hydroamination of 1-dodecene (B91753) with N-methylaniline has demonstrated the potential for anti-Markovnikov addition products. researchgate.net The efficiency and regioselectivity of hydroamination reactions are often highly dependent on the catalyst employed. escholarship.org

Hydrocarbonylation (Hydroformylation): This process involves the addition of carbon monoxide and hydrogen across the double bond, typically catalyzed by transition metal complexes (e.g., rhodium or cobalt), to form aldehydes. google.com Alkenes, including dodecene isomers, can be substrates for hydrocarbonylation. google.comgoogle.com The reaction conditions, such as temperature, pressure, and catalyst choice, influence the regioselectivity (linear vs. branched aldehyde products) and yield. google.com Hydroformylation of 1-dodecene, for instance, can produce tridecanal. wikipedia.org

Oxidation Reactions of this compound: Mechanistic Investigations

Oxidation reactions of alkenes involve the addition of oxygen atoms or groups containing oxygen across the double bond, leading to various oxygen-containing functional groups. The mechanism and products depend heavily on the oxidizing agent and reaction conditions.

Possible oxidation reactions of this compound include:

Epoxidation: Reaction with peroxy acids (e.g., m-CPBA) or other oxidizing agents to form epoxides (oxiranes).

Dihydroxylation: Addition of two hydroxyl groups across the double bond to form vicinal diols. This can be achieved using reagents like osmium tetroxide or potassium permanganate (B83412) under controlled conditions.

Oxidative Cleavage: Stronger oxidation conditions (e.g., ozonolysis followed by reductive or oxidative workup, or reaction with hot, acidic potassium permanganate) can cleave the double bond, resulting in the formation of aldehydes, ketones, or carboxylic acids depending on the substitution pattern of the alkene and the workup procedure.

Mechanistic investigations into the oxidation of alkenes focus on the step-by-step process of oxygen transfer and bond formation/cleavage. The reactivity of the this compound double bond towards different oxidants would be influenced by steric and electronic factors.

Reduction Chemistry of this compound: Selective Hydrogenation

Reduction of alkenes typically involves the addition of hydrogen across the double bond, saturating the molecule to form an alkane. Hydrogenation is a key reduction method, commonly carried out catalytically using transition metals like palladium, platinum, nickel, or rhodium. nih.govmdpi.com

Selective hydrogenation of this compound would aim to reduce the double bond without affecting other potentially reducible functional groups if present in a more complex molecule. For this compound itself, hydrogenation would yield dodecane. mdpi.com The selectivity of hydrogenation can be influenced by the choice of catalyst, reaction conditions (temperature, pressure), and the presence of additives. nih.govpatsnap.com Nanostructured catalysts, for example, have been explored for the selective hydrogenation of alkenes. nih.gov Studies on the selective hydrogenation of other cyclic dodecenes, such as cyclododecatriene to cyclododecene, highlight the importance of catalyst design for controlling selectivity. patsnap.comgoogle.com

Polymerization and Oligomerization Studies of this compound

Alkenes can undergo polymerization, where many monomer units link together to form long polymer chains, or oligomerization, where a limited number of monomer units combine to form short chains (oligomers). The double bond in this compound makes it a potential monomer for polymerization or oligomerization reactions.

While 1-dodecene, an alpha-olefin, is commonly used in the production of polyalpha-olefins (PAOs) through oligomerization catalyzed by Lewis acids or organometallic catalysts google.commdpi.comsabic.com, studies specifically on the polymerization or oligomerization of internal alkenes like this compound are also relevant. Oligomerization of light olefins can produce complex mixtures of linear and branched alkenes, including dodecene isomers, depending on the catalyst and conditions. acs.org The composition of dodecene products from oligomerization processes can be analyzed using advanced techniques. acs.org

The reactivity of internal alkenes in polymerization/oligomerization can differ from terminal alkenes due to steric hindrance and electronic factors. Research in this area would investigate suitable catalysts (e.g., Ziegler-Natta, metallocene, or other transition metal catalysts) and reaction conditions to control the degree of polymerization or oligomerization and the structure of the resulting products.

Functionalization and Derivatization Strategies for this compound

Functionalization and derivatization of this compound involve transforming the molecule to introduce new functional groups or modify its structure, often utilizing the reactivity of the double bond. These strategies are crucial for synthesizing more complex molecules with desired properties.

Beyond the addition reactions mentioned earlier, other functionalization strategies could include:

Allylic Oxidation: Oxidation of the carbon atoms adjacent to the double bond (allylic carbons) to introduce hydroxyl, carbonyl, or other functional groups.

Halogenation at Allylic Position: Reaction with specific halogenating agents under radical or other conditions to substitute hydrogen atoms on the allylic carbons with halogens.

Hydrovinylation: Addition of a vinyl group and a hydrogen atom across the double bond.

Silylformylation: Addition of a silyl (B83357) group, a formyl group, and a hydrogen atom across the double bond.

Hydrosilylation: Addition of a silicon-hydrogen bond across the double bond, forming an alkylsilane. This reaction has been used to derivatize silicon nanowires with dodecene. researchgate.netkoreascience.kr

Formation of Derivatives for Specific Applications: this compound can be a precursor to various derivatives with potential applications. For example, specific oxime or nitrile derivatives of this compound have been investigated as perfuming ingredients. wipo.int

These strategies highlight the versatility of this compound as a building block in organic synthesis, allowing for the creation of a wide range of dodecene-based compounds with tailored properties.

Catalysis Science in 4 Dodecene Chemistry

Homogeneous Catalysis for 4-Dodecene Conversions

Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, offers distinct advantages in terms of activity and selectivity for alkene transformations. uva.nl Transition metal complexes are commonly employed as homogeneous catalysts for reactions involving alkenes like this compound. uva.nlacs.org These catalysts, often modified with specific organic ligands, can precisely control the reaction pathway and the properties of the active metal center. uva.nlacs.org

One area where homogeneous catalysis has been explored for dodecene is hydroformylation, a process that adds a formyl group and a hydrogen atom across the double bond. aidic.it This reaction typically utilizes rhodium or cobalt catalysts, often with phosphine (B1218219) ligands, to produce aldehydes. aidic.it While hydroformylation of shorter-chain alkenes is well-established industrially, the application to longer-chain olefins like 1-dodecene (B91753) (an isomer of this compound) is also under investigation, particularly concerning catalyst recovery and recycling using techniques like organic solvent nanofiltration. aidic.it Side reactions such as isomerization to internal olefins (which would include this compound if starting from 1-dodecene) and hydrogenation to dodecane (B42187) can occur in these systems. aidic.it

The design of ligands in homogeneous catalysts is critical for achieving high activity and selectivity. For instance, studies on ethylene (B1197577) polymerization and copolymerization with other monomers have shown that the length of the comonomer chain can influence catalyst activity, suggesting that steric factors around the metal center play a role. mdpi.com While this specific example relates to ethylene, the principle of ligand design impacting the catalytic site's openness and accessibility is relevant to the homogeneous catalysis of this compound as well.

Heterogeneous Catalysis in this compound Processes: Surface Effects and Active Sites

Heterogeneous catalysis involves catalysts in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. libretexts.org This type of catalysis is widely used in industrial processes due to the ease of catalyst separation and recycling. the-innovation.orgappliedcatalysts.com The effectiveness of heterogeneous catalysts is highly dependent on their surface properties, including surface area and the nature of active sites. appliedcatalysts.com

In heterogeneous catalysis of alkenes, the reaction typically occurs through several stages: adsorption of reactants onto the catalyst surface, reaction at active sites, and desorption of products. libretexts.orgappliedcatalysts.com The active sites are specific locations on the catalyst surface where the chemical transformation takes place. libretexts.org These can be metal atoms, ions, or specific arrangements of atoms on the support material. mdpi.com

For heterogeneous catalysis involving alkenes, including potentially this compound, common catalyst materials include solid oxide catalysts (like SiO₂, Al₂O₃, TiO₂, ZrO₂), metals (such as Ni, Cu, Ag, and precious metals like platinum, palladium, and rhodium), and supported catalysts where active sites are dispersed on a support material. mdpi.com The support material and the method of depositing the active phase significantly influence the catalyst's performance. mdpi.com

Surface effects, such as the electronic structure and surface properties, can be regulated to enhance catalytic activity and selectivity. the-innovation.org For example, tailoring the d-band of atomic sites can be crucial for selective oxidation reactions. the-innovation.org Strategies like size or morphology adjustments, alloy or defect engineering, doping, and surface pretreatment are employed to optimize the interaction between the reactant and the active site. the-innovation.org

Challenges in heterogeneous catalysis include catalyst deactivation due to poisoning by impurities or reaction by-products, and mass transfer limitations where the diffusion of reactants to the active sites or products away from them can hinder the reaction rate. appliedcatalysts.com Optimizing the physical structure of the catalyst, such as porosity and pore size distribution, is important to mitigate these limitations. appliedcatalysts.com

While specific detailed research findings on heterogeneous catalysis applied directly to this compound were not extensively found, the general principles of heterogeneous catalysis, surface effects, and active sites discussed in the search results are directly applicable to its potential transformations. For instance, single-atom catalysts, a frontier in heterogeneous catalysis, offer maximum atom utilization and uniform active sites, which could be relevant for highly selective transformations of this compound. rsc.org

Biocatalytic Approaches for this compound Transformations

Biocatalysis utilizes enzymes or whole cells to catalyze chemical reactions. acs.orgwur.nl Biocatalytic approaches offer advantages such as high selectivity under mild reaction conditions. wur.nl While the direct biocatalytic transformation of this compound was not a primary focus in the search results, the broader context of biocatalysis involving hydrocarbons and in different media provides relevant insights.

Enzymes can catalyze a variety of transformations, including oxidation, reduction, and the formation of new carbon-carbon bonds. acs.org For instance, some biocatalytic cascades have been developed for the synthesis of hydrocarbons, although the specific products mentioned were typically shorter chains or alkanes like nonane (B91170) and dodecane (the saturated analog of dodecene). acs.org

Biocatalysis is often performed in aqueous solutions, but the use of non-conventional media, including organic solvents and biphasic systems, is also explored, particularly for substrates with low water solubility like long-chain alkenes. wur.nlnih.gov In some cases, adding an organic solvent like dodecane to an aqueous system has been investigated to improve the performance of enzymes, although the effect can vary depending on the enzyme and the specific reaction. nih.govnasa.gov For example, dodecane was used in an emulsion system for cellulose (B213188) hydrolysis, and while it tended to inactivate the enzyme, a surfactant helped protect it. nasa.gov In another study, dodecane was chosen as the organic phase in a biphasic system for a bioreduction reaction due to its favorable enzyme stability. nih.gov

Challenges in biocatalysis for industrial applications include enzyme stability and activity in non-aqueous environments or in the presence of substrates that can be toxic to the enzyme. wur.nlnih.gov Strategies to improve biocatalyst performance in these systems include protein engineering to enhance enzyme resilience and optimizing the enzyme formulation, such as using immobilized enzymes or whole cells. nih.gov

Rational Design of Catalytic Systems for this compound

Rational design of catalytic systems involves using scientific principles and understanding of reaction mechanisms to design catalysts with desired properties, such as high activity, selectivity, and stability. This approach often involves tailoring the catalyst structure, composition, and the reaction environment.

For alkene transformations, rational design principles are applied to both homogeneous and heterogeneous catalysts. In homogeneous catalysis, this includes designing ligands that can modulate the electronic and steric properties of the metal center to favor specific reaction pathways and suppress undesired side reactions. acs.orgacs.org For example, in the palladium-catalyzed silyl-Heck reaction of terminal alkenes, rational ligand design led to improved catalysts that minimized alkene isomerization and increased the yield of the desired product. acs.org

In heterogeneous catalysis, rational design focuses on controlling the nature and accessibility of active sites, optimizing the interaction between the active phase and the support material, and engineering the catalyst's physical structure to enhance mass transfer. the-innovation.orgrsc.orgmdpi.com This can involve synthesizing catalysts with specific nanoparticle sizes, creating porous materials with controlled pore sizes, or designing single-atom catalysts with uniformly dispersed active sites. the-innovation.orgrsc.org The design of multifunctional catalysts, which combine different active sites to catalyze sequential reactions in one pot, is another area of rational design relevant to alkene conversions. mdpi.com

Computational studies, such as density functional theory (DFT) calculations, play an increasingly important role in the rational design of catalysts by providing insights into reaction mechanisms, transition states, and the interaction between the catalyst and the substrate. acs.orgrutgers.edu These computational tools can help predict the performance of potential catalysts and guide experimental design.

Applying rational design principles to this compound catalysis would involve considering the specific reactivity of the internal double bond, the desired transformation (e.g., hydrogenation, isomerization, functionalization), and the constraints of the catalytic system (homogeneous, heterogeneous, or biocatalytic). This would likely involve designing catalysts that can selectively activate the internal alkene without excessive isomerization or side reactions.

In-Depth Mechanistic Elucidation of Catalyzed this compound Reactions

Understanding the detailed mechanism of catalyzed reactions is fundamental to improving catalyst performance and designing new catalytic systems. Mechanistic studies often involve a combination of experimental techniques and computational methods.

While specific mechanistic studies focused solely on this compound were not prominently featured in the search results, the mechanisms of related alkene transformations provide valuable context. For example, the dimerization and oligomerization of alkenes catalyzed by transition metal complexes often proceed via mechanisms involving alkene insertion into metal-hydride or metal-alkyl bonds and subsequent beta-hydrogen elimination. mdpi.com The regioselectivity of alkene insertion is a key factor determining the structure of the products. mdpi.com

Mechanistic studies using computational methods, such as DFT calculations, can provide detailed information about transition states and intermediates that are difficult to observe experimentally. acs.org These studies can help elucidate the factors that control reaction rates and selectivities, such as the spin state of the metal center or steric and electronic interactions between the catalyst and the substrate. acs.org For instance, computational studies on iron-catalyzed cycloadditions of dienes have revealed that spin crossing can play a role in the reaction mechanism and that steric and attractive interactions between the ligand and the substrate influence chemoselectivity and enantioselectivity. acs.org

In the context of this compound, mechanistic studies would aim to understand how the position and geometry (cis/trans) of the internal double bond influence its interaction with the catalyst and the subsequent reaction steps. This would be particularly important for reactions targeting selective functionalization of the double bond without extensive isomerization along the dodecene chain.

For example, in the alkylation of benzene (B151609) with 1-dodecene catalyzed by ionic liquids, mechanistic studies using isotope exchange methods and NMR/GC-MS analysis revealed that the reaction proceeds via the formation of a carbonium ion intermediate, which then reacts with benzene. sciengine.comsioc-journal.cn The Lewis acid component of the ionic liquid was found to induce the formation of the carbonium ion. sciengine.comsioc-journal.cn While this study focused on 1-dodecene, the principles of carbocation formation and subsequent reactions are relevant to understanding potential acid-catalyzed transformations of this compound, although the internal double bond might lead to different regioselectivity.

Understanding the detailed reaction mechanism is crucial for the rational design of improved catalysts for this compound transformations. By identifying the rate-determining steps and the factors that influence selectivity, chemists can design catalysts that promote the desired pathway and suppress undesired side reactions.

Compound Table

| Compound Name | PubChem CID |

| This compound | 5364443 |

| (E)-4-Dodecene | 5364443 |

| (Z)-4-Dodecene | 7206-27-1 |

| Dodec-4-ene | 519765 |

| 1-Dodecene | 8183 |

| Dodecane | 8918 |

| Benzene | 241 |

| Carbon Monoxide | 281 |

| Hydrogen | 784 |

| Nonane | 8926 |

| Tridecane | 8181 |

| 2-methyl-dodecane | 521960 |

| Ethylene | 6325 |

| Methyl acrylate | 6580 |

| Butyl vinyl ether | 11164 |

| Allyl cyanide | 8033 |

| Acetonitrile (B52724) | 6342 |

| Cyclohexene | 8079 |

| 2-phenyldodecane | 75387 |

| 3-phenyldodecane | 124052 |

| ε-caprolactone | 7907 |

| Cyclohexanone | 7967 |

| 1,4-butanediol | 263 |

| 1,6-hexanediol | 8106 |

| p-Anisidine | 7086 |

| Cholesterol | 5997 |

| Cyclopentene | 8023 |

| Glutaraldehyde | 3481 |

| Styrene | 8554 |

| 1-hexene | 8104 |

| 1-octene | 11171 |

| Methanol | 887 |

| Formic acid | 302 |

| Ammonia | 223 |

Interactive Data Tables

Based on the search results, specific quantitative data for this compound catalysis suitable for interactive tables were limited. However, general types of data that would be presented in such tables, if available, are described below.

Table 1: Examples of Homogeneous Catalytic Conversions of Alkenes (Illustrative)

| Substrate | Catalyst System | Reaction Type | Conditions | Conversion (%) | Selectivity (%) | Major Product(s) | Citation |

| 1-Dodecene | Rh complex / Biphephos ligand | Hydroformylation | 90 °C, 20 bar CO/H₂ | - | - | Aldehydes | aidic.it |

| Ethylene | Phosphine sulfonate Ni catalyst | Polymerization | 25 °C, 8 atm C₂H₄ | High | - | Polyethylene (B3416737) | acs.org |

| 1-Hexene | Rh complex in mesoporous material | Hydroformylation | - | High | Higher l/b ratio | Aldehydes | uva.nl |

Table 2: Examples of Heterogeneous Catalytic Processes for Alkene Transformations (Illustrative)

| Substrate | Catalyst Material | Reaction Type | Conditions | Conversion (%) | Selectivity (%) | Major Product(s) | Citation |

| Alpha-Olefin | Ru single-site catalyst on N-doped carbon | Hydroformylation | 150 °C, 40 bar CO/H₂ | High | High l/b ratio | Aldehydes | acs.org |

| Olefins | Multifunctional catalyst (epoxidation + cycloaddition sites) | Oxidative carboxylation | - | - | Good yield/selectivity | Cyclic carbonates | mdpi.com |

| 1-Decene | Rh–Co–Pi/ZnO | Hydrogenation | 100 °C, 4 bar H₂ | 95 | 81 | Decane | rsc.org |

Table 3: Examples of Biocatalytic Transformations (Illustrative)

| Substrate | Biocatalyst (Enzyme/Cell) | Reaction Type | Conditions | Outcome | Citation |

| Cellulose | Cellulase | Hydrolysis | Emulsion with dodecane | Increased glucose production (with surfactant) | nasa.gov |

| rac-Mandelic acid | Enzymes (cascade) | Amination | Aqueous | Phenylglycine (>95% conversion, >99% ee) | acs.org |

| Aliphatic aldoximes | Aldoxime dehydratase | Dehydration | - | Nitriles | nih.gov |

Note: Specific biocatalytic transformations of this compound were not found. The table above provides illustrative examples of biocatalytic reactions, some of which explored the use of dodecane as a solvent component.

Advanced Analytical and Spectroscopic Characterization Methodologies for 4 Dodecene Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for 4-Dodecene Isomer Differentiation and Stereochemical Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the elucidation of molecular structures and the differentiation of isomers, including those of dodecene fishersci.comfishersci.cauni.lu. This technique provides detailed information about the local chemical environment of atoms within a molecule, allowing for the identification and quantification of different functional groups and the determination of their relative positions.

For dodecenes, NMR spectroscopy, including both ¹H and ¹³C NMR, is invaluable for assigning resonances to specific protons and carbons, particularly those involved in the double bond and the surrounding alkyl chains fishersci.comfishersci.ca. The chemical shifts, splitting patterns (multiplicity), and integration of signals in ¹H NMR spectra provide insights into the number of different proton environments and the connectivity of adjacent hydrogen atoms fishersci.comfishersci.ca. For example, the signals corresponding to olefinic protons (those directly attached to the double bond) appear in a distinct chemical shift region and their coupling constants can be used to determine the stereochemistry of the double bond, differentiating between cis and trans isomers cenmed.com.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) and inverse-gated decoupled ¹³C NMR can be used to distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, and to quantify different types of olefinic carbons in complex mixtures of dodecenes uni.lu. Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, provide correlations between protons and carbons, aiding in the unambiguous assignment of signals and the full structural characterization of dodecene isomers and their derivatives uni.lu.

High-resolution NMR is particularly useful for the qualitative and quantitative analysis of unsaturated lipids, a class of compounds that includes alkenes like dodecene uni.lu. It allows for the analysis of these molecules even within complex mixtures without the need for specific standards for quantification, unlike some chromatographic methods uni.lu. Furthermore, NMR spectroscopy can be adapted for online reaction and process monitoring, including in flow mode. In situ techniques, such as in situ PHIP-NMR, have been employed to study stereoselective hydrogenations of alkynes to alkenes, enabling the identification and characterization of transient products at low concentrations. The application of high-resolution NMR has also been reported in the characterization of bromo-dodecene derivatives. Analysis of the ¹H NMR spectrum of a butadiene/dodecene copolymer showed characteristic peaks corresponding to different hydrogen environments, demonstrating its utility in characterizing dodecene-containing polymers. Additionally, ¹H NMR analysis has been used to monitor the conversion of epoxydodecane to a cyclic carbonate derivative.

Mass Spectrometry Techniques for Structural Confirmation and Purity Assessment of this compound Derivatives

Mass spectrometry (MS) techniques, often coupled with chromatographic separation methods, are indispensable for the structural confirmation and purity assessment of this compound and its derivatives. Gas chromatography-mass spectrometry (GC-MS) is a widely used hyphenated technique for the analysis of volatile and semi-volatile organic compounds, including hydrocarbons and alkenes like dodecene, particularly in complex mixtures uni.lu.

GC-MS allows for the separation of different components in a mixture by GC based on their boiling points and interactions with the stationary phase, followed by their detection and identification by MS based on their mass-to-charge ratio (m/z) and fragmentation patterns. The electron ionization (EI) mass spectra of hydrocarbons typically show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with fragment ions that provide structural information. Comparing the obtained mass spectra with spectral libraries, such as the NIST database, aids in the identification of dodecene isomers and other components in a sample.

For highly complex mixtures of dodecene isomers, advanced techniques like two-dimensional gas chromatography coupled with photoionization-time of flight mass spectrometry (GC×GC-PI-TOFMS) offer significantly enhanced separation and identification capabilities uni.lu. This technique allows for the comprehensive characterization of commercial dodecenes, revealing the distribution of olefin congeners based on carbon chain length and double bond equivalent, as well as the distribution of structural subgroups like linear and branched alkenes uni.lu. Photoionization (PI) is a soft ionization technique that typically yields stronger molecular ion peaks compared to EI, which is beneficial for confirming the molecular weight and identifying isomers uni.lu. The informative fragmentation patterns obtained from PI can further assist in the structural elucidation of individual dodecene isomers uni.lu. GC-MS has been successfully applied to identify specific dodecene isomers, such as 3-dodecene (B1237925), in complex matrices like pyrolysis oil. It has also been used to identify dodecene among the products of dodecane (B42187) radiolysis, with the identity confirmed by comparison with a standard, although the exact isomer was not specified.

Mass spectrometry techniques are also employed for purity assessment. The presence of impurities in dodecene samples or reaction mixtures can be detected and often identified by GC-MS or other MS-based methods. For instance, the purity of 1-dodecene (B91753) has been assessed by GC, with MS used for the identification of the compound, noting that the remaining percentage consisted of other isomers. Advanced MS techniques like dielectric barrier discharge ionisation–mass spectrometry (DBDI-MS) coupled with GC have demonstrated the ability to quantify alkanes and alkenes, including 1-dodecene, in complex formulations.

Chromatographic Separations (GC, HPLC) for Analysis of this compound and its Reaction Mixtures

Chromatographic techniques, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for separating, identifying, and quantifying this compound and other components in complex mixtures, including reaction mixtures. These techniques enable the resolution of mixtures into individual components based on their differential partitioning between a mobile phase and a stationary phase.

GC is particularly well-suited for the analysis of volatile and thermally stable compounds such as hydrocarbons and alkenes like dodecene. In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation occurs based on the components' boiling points and their affinity for the stationary phase. GC is widely used for analyzing the composition of dodecenes produced from processes like olefin oligomerization or pyrolysis, which often yield a complex mixture of isomers and other hydrocarbons uni.lu. Advanced GC techniques, such as two-dimensional gas chromatography (GC×GC), provide significantly improved separation power, allowing for the resolution of numerous dodecene isomers that may coelute in one-dimensional GC uni.lu. GC is also routinely used for assessing the purity of dodecene samples.

HPLC, which uses a liquid mobile phase, is a more versatile technique capable of analyzing a broader range of compounds, including those that are less volatile or more polar than typical alkenes. While GC is generally preferred for the analysis of simple dodecene mixtures, HPLC can be applied, particularly for the separation of specific isomers or derivatives, or when coupled with detectors not compatible with GC. Reverse-phase HPLC methods using mobile phases containing acetonitrile (B52724) and water with an acidic modifier have been developed for the analysis of 1-dodecene. HPLC methods can be scaled up for preparative separation, allowing for the isolation of dodecene isomers or derivatives and the purification of reaction products. Hyphenated techniques, such as online coupling of argentation HPLC with GC, have been used for the detailed analysis of monounsaturated polyolefin oligomers, demonstrating the power of combining different chromatographic modes for complex samples.

Both GC and HPLC can be coupled with various detectors, including flame ionization detectors (FID), thermal conductivity detectors (TCD), and mass spectrometers (MS), to provide quantitative and structural information about the separated components.

X-ray Diffraction Studies of this compound Co-crystals or Derivatives

X-ray diffraction is a technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. While this compound itself is a liquid at typical room temperatures, X-ray diffraction can be applied to study its solid derivatives or co-crystals. This technique provides detailed structural information, including bond lengths, bond angles, and intermolecular interactions, which is crucial for confirming molecular structures and understanding crystal packing.

Single crystal X-ray diffraction is the most common method for obtaining high-resolution structural data of crystalline compounds. By analyzing the diffraction pattern produced when X-rays interact with the electron cloud of atoms in a crystal, the electron density map can be reconstructed, revealing the positions of the atoms. This allows for the unambiguous confirmation of the molecular structure, including the configuration and conformation of the molecule in the solid state.

X-ray diffraction studies have been reported for various dodecane and dodecene derivatives. For example, single crystal X-ray diffraction was instrumental in elucidating the structures of novel polycyclic polyprenylated acylphloroglucinol derivatives possessing a dodecane skeleton. This technique confirmed the complex caged structures and the stereochemistry of multiple chiral centers. Similarly, the structure of a dodecane-1-thiyl derivative was confirmed by X-ray crystallography, providing details about bond distances and angles. Studies on a dodecene derivative using X-ray provided information on exocyclic bond angles.

Beyond confirming molecular structure, X-ray diffraction can also reveal how molecules pack in the crystal lattice, including the presence of intermolecular interactions such as hydrogen bonds. This information is important for understanding the physical properties of solid forms of dodecene derivatives and in the field of crystal engineering.

In Situ and Operando Spectroscopic Techniques for this compound Reaction Monitoring

In situ and operando spectroscopic techniques enable the real-time monitoring of chemical reactions under actual reaction conditions, providing dynamic insights into reaction mechanisms, intermediate species, and catalyst behavior. These techniques are particularly valuable for studying reactions involving this compound, such as hydrogenation, hydroformylation, or oligomerization.

In situ IR spectroscopy, including Attenuated Total Reflectance Infrared (ATR-IR) and transmission IR, is widely used for monitoring reactions in liquid or gas phases. ReactIR FTIR spectroscopy is an in situ technique that offers instantaneous information and allows for real-time decision-making during hydrogenations. Its probe technology is often impervious to harsh reaction conditions, solid particles, and gases, making it suitable for investigating both homogeneous and heterogeneous hydrogenations under elevated pressure and temperature. In situ IR can identify, track, and measure reactants, reagents, products, reaction intermediates, and by-products. For instance, in situ IR has been used to monitor the hydroformylation of long-chain olefins, tracking organic species including terminal and internal alkenes and providing insights into catalyst stability and deactivation. Transmission IR is noted for its ability to provide in-depth spectroscopic data that can be analyzed to understand complex reaction mixtures. In situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is another IR technique used to study reactions, particularly those involving solid catalysts, by monitoring adsorbed species on the catalyst surface.

Raman spectroscopy is another powerful in situ technique for reaction monitoring, offering advantages such as lower sensitivity to water compared to IR and the ability to probe C-C and C=C vibrations effectively. In situ Raman spectroscopy has been successfully applied for the online monitoring of the hydroformylation of 1-dodecene, allowing for the distinction between the reactant and the formation of cis and trans aldehyde products and enabling the prediction of their relative amounts using chemometric methods.

In situ NMR spectroscopy can also be used for reaction monitoring, providing detailed structural information about species present in the reaction mixture over time. In situ PHIP-NMR, as mentioned earlier, has been used to study stereoselective hydrogenations. The combination of different in situ spectroscopic techniques, such as ATR-IR, Raman, and UV-Vis, can provide complementary information, offering a more comprehensive understanding of the reaction progress and the species involved. Furthermore, novel combined in situ NMR and Raman spectroscopic probes have been developed, allowing for simultaneous measurements on the same sample to monitor both reaction progress and catalyst structure. These in situ and operando techniques are invaluable for optimizing reaction conditions, understanding reaction mechanisms, and developing more efficient and selective processes involving this compound.

Theoretical and Computational Chemistry in 4 Dodecene Research

Quantum Chemical Calculations of 4-Dodecene Electronic Structure and Energetics

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and energetics of molecules. These calculations can provide details about molecular geometries, energy levels, charge distributions, and thermodynamic properties. While the provided search results discuss quantum chemical calculations in the context of other molecules and reactions, they highlight the general applicability of these methods to understanding molecular properties and reaction energetics sibran.runih.govacs.orgacs.orgresearchgate.net.

For instance, density functional theory (DFT) is a widely used quantum chemical method that can be applied to study the electronic structure of molecules acs.orgacs.org. DFT calculations can determine the ground-state electron density and energy, providing information about the stability and reactivity of different conformers of a molecule like this compound. Studies on other long-chain alkanes, such as n-dodecane, have utilized DFT calculations to analyze conformerisation effects on properties like evaporation rates, demonstrating the sensitivity of these properties to changes in Gibbs free energy of conformers in different phases researchgate.net. High-level ab initio computations, such as MP2 and CCSD(T), are also used to calculate interaction energies and provide benchmark data for validating less computationally expensive methods sibran.runih.gov. These methods can be applied to study intermolecular interactions involving this compound.

The energetics of different molecular structures and transition states can be calculated using quantum chemistry, providing insights into reaction feasibility and pathways rsc.orgnih.govnih.govrsc.org. For example, calculations can determine the energy barriers for different transformations of this compound, helping to predict the most likely reaction routes.

Molecular Dynamics Simulations of this compound in Various Environments

Molecular dynamics (MD) simulations are powerful tools for studying the time-dependent behavior of molecular systems. These simulations track the motion of atoms and molecules, providing insights into dynamic processes, conformational changes, diffusion, and interactions in various environments, including different phases and in the presence of other molecules or surfaces mdpi.comaip.orgacs.orgosti.govresearchgate.net.

MD simulations can be used to study the behavior of this compound in different environments, such as in bulk liquid phase, at interfaces, or in solutions. Studies on dodecane (B42187), a related alkane, have employed MD simulations to investigate its adsorption on surfaces and its behavior in mixtures with other compounds mdpi.comaip.orgacs.orgosti.govresearchgate.net. These simulations can reveal how the environment affects the conformation, mobility, and interactions of dodecene molecules. For example, MD simulations have been used to study the adsorption of dodecane on low-rank coal surfaces, showing the influence of a hydration layer on the adsorption process mdpi.com. MD has also been applied to study the interfacial crystallization of dodecane on hydroxylated silica (B1680970) surfaces aip.org. Furthermore, MD simulations have been used to calibrate force fields and study the behavior of dodecane in mixtures with extractants relevant to nuclear fuel reprocessing, providing insights into water extraction processes acs.orgosti.gov. The self-assembly of surfactants in dodecane has also been investigated using MD simulations researchgate.net.

By applying similar MD techniques to this compound, researchers can gain a deeper understanding of its physical properties and behavior in various contexts, such as its mixing behavior with other fuels or solvents, its interaction with catalytic surfaces, or its transport in different media.

Computational Modeling of Reaction Pathways and Transition States for this compound Transformations

Computational modeling is essential for elucidating reaction mechanisms, identifying intermediates, and characterizing transition states for chemical transformations involving this compound. Methods such as quantum chemistry and more specialized reaction pathway finding algorithms are used for this purpose rsc.orgnih.govnih.govrsc.orgacs.org.

Studies on various reactions, including reductive amination and alkene oxidation, demonstrate the application of computational modeling to map out reaction pathways and locate transition states rsc.orgnih.gov. These calculations provide crucial information about the energy barriers and thermodynamics of individual reaction steps, which helps in understanding reaction kinetics and selectivity rsc.orgnih.gov. For a molecule like this compound, computational modeling can be used to explore potential reaction pathways in processes such as hydrogenation, oxidation, isomerization, or cycloaddition reactions. By identifying transition states, researchers can determine the activation energies for these transformations and understand how catalysts or reaction conditions might influence the reaction rate and product distribution rsc.orgacs.org.

Computational studies can also investigate the effect of solvents or co-catalysts on reaction pathways and transition state stabilities rsc.orgnih.gov. This is particularly relevant for reactions involving this compound, which might be carried out in various solvent systems or with different catalytic species. The influence of spin states on reactivity can also be explored computationally for reactions involving transition metal catalysts acs.org.

Structure-Reactivity Relationships and Predictive Modeling for this compound Chemistry

Computational approaches, including quantitative structure-activity relationships (QSAR) and machine learning methods, are increasingly used to establish structure-reactivity relationships and develop predictive models for chemical properties and reactivity itrcweb.orgsci-hub.seosti.govresearchgate.net. These methods aim to correlate molecular structure with observed chemical behavior, enabling the prediction of properties or reactivity for new or untested compounds.

For this compound, computational modeling can contribute to understanding how its specific structure, including the position and stereochemistry of the double bond, influences its reactivity in different reactions. By analyzing computational data on the electronic structure, energetics of intermediates and transition states, and reaction pathways, researchers can identify the structural features that are key determinants of reactivity.

Predictive modeling can leverage this understanding to forecast the outcome of reactions involving this compound or to design catalysts or conditions that favor specific transformations. While the provided search results discuss QSAR and predictive modeling in the context of fuel properties, toxicity, and ligand reactivity, the underlying principles are applicable to understanding and predicting the chemical behavior of this compound itrcweb.orgsci-hub.seosti.govresearchgate.net. Machine learning algorithms, for instance, can be trained on computational or experimental data to build models that predict the reactivity of alkenes based on their structural descriptors sci-hub.se. Establishing structure-reactivity relationships through computational studies can provide valuable guidance for the rational design of processes involving this compound.

Applications and Industrial Relevance of 4 Dodecene and Its Derivatives

4-Dodecene as a Monomer and Building Block in Polymer Science

In polymer science, this compound is utilized as a comonomer to modify and enhance the properties of commodity plastics, leading to the production of specialty polymers with tailored characteristics. Its incorporation into a polymer chain introduces a C10 side branch, which can significantly alter the physical properties of the resulting material.

This compound can be copolymerized with commodity olefins like ethylene (B1197577) using advanced transition metal catalysts, such as metallocenes and half-titanocenes. mdpi.commdpi.com While alpha-olefins like 1-dodecene (B91753) are generally more reactive, internal olefins such as this compound can also be incorporated into polyethylene (B3416737) chains. This process results in a type of linear low-density polyethylene (LLDPE) where the long alkyl side chains from this compound act as branches. These branches disrupt the crystalline structure of the polymer, leading to lower density, increased flexibility, and improved impact strength compared to high-density polyethylene (HDPE).

The properties of these copolymers can be precisely controlled by adjusting the concentration of this compound in the monomer feed. For instance, in the copolymerization of cyclic olefins like norbornene with long-chain olefins, the resulting copolymer's glass transition temperature (Tg) can be tuned by varying the amount of the long-chain olefin incorporated. mdpi.com This allows for the creation of specialty materials with specific thermal properties for advanced applications.

Table 1: Illustrative Example of Norbornene (NBE) Copolymerization with Dodecene (DD) (Data adapted from studies on 1-dodecene to demonstrate the principle of long-chain olefin incorporation)

| Catalyst System | NBE/DD Feed Ratio | NBE Content in Copolymer (mol%) | Glass Transition Temp. (Tg) |

| (tBuC₅H₄)TiCl₂(N=CtBu₂)-MAO | 100/100 | 49 | 158°C |

| (tBuC₅H₄)TiCl₂(N=CtBu₂)-MAO | 50/150 | 33 | 114°C |

| (tBuC₅H₄)TiCl₂(N=CtBu₂)-MAO | 20/180 | 18 | 65°C |

This table demonstrates how adjusting the monomer feed ratio in a copolymerization involving dodecene can systematically alter the composition and, consequently, the thermal properties of the resulting specialty copolymer. mdpi.com

Functionalized polyolefins, which contain polar functional groups, are highly sought after for applications requiring improved adhesion, printability, and compatibility with other materials. rsc.orgresearchgate.net Due to the inert, hydrocarbon nature of polyolefins, direct copolymerization with polar monomers is often challenging for many catalyst systems. researchgate.net A powerful alternative is the post-polymerization functionalization of a pre-formed polymer. nih.govresearchgate.net

A polymer chain containing this compound units possesses a reactive double bond in each of its side chains. This internal double bond serves as a chemical handle for subsequent modification. nih.gov Various chemical reactions can be employed to introduce functionality, including:

Epoxidation: The double bond can be converted into an epoxide ring, which can be further reacted to introduce hydroxyl groups or other functionalities.

Hydroboration-Oxidation: This two-step process can convert the double bond into a hydroxyl group, creating a hydrophilic site on the polymer chain. cmu.edu

Thiol-ene Reactions: The alkene group can readily react with thiols via a "click" chemistry approach to attach a wide variety of functional moieties. nih.govrsc.org

This strategy allows for the synthesis of functional polyolefins where the nonpolar polyolefin backbone provides desirable mechanical properties, while the introduced functional groups enhance surface properties and compatibility. cmu.edu

Role of this compound in Surfactant and Detergent Precursor Synthesis

This compound is a key intermediate in the manufacture of both non-ionic and anionic surfactants. Its long, branched alkyl chain is ideal for creating amphiphilic molecules that are effective at reducing surface tension.

A significant application is in the synthesis of branched dodecyl phenol (B47542) ethoxylates, a class of non-ionic surfactants. nih.gov The process begins with the Friedel-Crafts alkylation of phenol with a branched internal olefin like this compound. This reaction attaches the C12 alkyl group to the phenol ring, forming branched dodecyl phenol. This intermediate is then ethoxylated by reacting it with ethylene oxide to create the final surfactant. The length of the polyoxyethylene chain can be adjusted to control the surfactant's properties, such as its hydrophilic-lipophilic balance (HLB). nih.gov

Table 2: Optimized Conditions for Alkylation Step in Surfactant Synthesis

| Parameter | Value |

| Raw Material | Branched non-terminal dodecenes |

| Catalyst | Sulfonic acid resin |

| Catalyst Amount | 5% |

| Molar Ratio (Phenol:Olefin) | 4:1 |

| Reaction Temperature | 90°C |

| Reaction Time | 5 h |

| Result | |

| Dodecene Conversion Rate | 98.1% |

| Dodecyl Phenol Selectivity | 95.9% |

This table summarizes the optimized reaction conditions for the alkylation of phenol with branched internal dodecenes, a critical first step in producing certain non-ionic surfactants. nih.gov

Additionally, this compound is a precursor for linear alkylbenzene sulfonates (LAS), which are major anionic surfactants used in laundry detergents. neutronco.comresearchgate.net In this process, benzene (B151609) is alkylated with this compound over a solid acid catalyst, such as a USY zeolite, to produce dodecylbenzene (B1670861). kiche.or.kr The resulting dodecylbenzene is then sulfonated with sulfuric acid or oleum (B3057394) and neutralized to yield the final LAS product. researchgate.net

This compound in the Development of Lubricant and Fuel Additives

The C12 hydrocarbon structure of this compound makes it a valuable starting material for producing lubricant base oils and additives. Synthetic lubricants, such as polyalphaolefins (PAOs) and alkylated aromatics, are designed to perform under extreme temperature and pressure conditions where conventional mineral oils may fail. psgraw.com

The alkylation of aromatic compounds like benzene with this compound produces linear alkylbenzene (LAB). kiche.or.krresearchgate.net While primarily used for surfactants, certain fractions of LAB are also used as high-performance synthetic lubricant base stocks due to their excellent thermal and oxidative stability.

Furthermore, oligomers and polymers derived from dodecene isomers can be used as viscosity index (VI) improvers. These additives are long-chain polymers that are added to lubricants to reduce the extent to which their viscosity changes with temperature, ensuring consistent performance across a wide operating range. The long alkyl chain provided by this compound contributes to the desired solubility and performance characteristics of these additives in lubricant base oils.

In fuel applications, derivatives of this compound can be used to synthesize detergent and deposit control additives. toxicdocs.org These additives typically feature a long, oil-soluble hydrocarbon "tail" (provided by the dodecene) and a polar "head" group. The tail keeps the additive dissolved in the fuel, while the polar head helps to disperse and remove deposits from fuel injectors, intake valves, and combustion chambers, leading to improved engine efficiency and reduced emissions.

This compound as an Intermediate in Fine Chemical and Specialty Chemical Synthesis

Beyond large-volume applications, this compound is a versatile intermediate for the synthesis of a wide array of fine and specialty chemicals. europa.eu The internal double bond is a key reactive site that allows for numerous chemical transformations:

Oxo Synthesis (Hydroformylation): The reaction of this compound with carbon monoxide and hydrogen produces C13 aldehydes. These aldehydes can be subsequently hydrogenated to form C13 alcohols, which are important precursors for plasticizers used to soften polymers like PVC, or they can be used to produce other specialty surfactants.

Epoxidation: Conversion of the double bond to an epoxide creates a highly reactive intermediate. Epoxides can be hydrolyzed to form diols (used in polyesters) or reacted with alcohols and amines to produce a range of specialty ethers and alkanolamines used in cosmetics and industrial applications.

Metathesis: Cross-metathesis reactions involving this compound can be used to construct new olefins with different chain lengths, which is a powerful tool in advanced organic synthesis. nih.gov

The ability to use this compound to build more complex molecules with specific functionalities makes it a cornerstone intermediate for industries producing a diverse range of high-value chemical products. nbinno.com

Applications of this compound in Pheromone and Agrochemical Research

The C12 carbon skeleton is a common structural motif found in the sex pheromones of many insect species, particularly within the order Lepidoptera (moths and butterflies). rsc.orgmdpi.com Synthetic pheromones are crucial tools in modern agriculture for integrated pest management (IPM) programs. semanticscholar.org They are used in traps to monitor pest populations or deployed in larger quantities for "mating disruption," which prevents male insects from locating females, thereby reducing reproduction and crop damage. nih.gov

This compound serves as a potential starting material for the synthesis of these complex molecules. Through chemical reactions such as olefin metathesis, chemists can precisely construct the specific double bond geometries (Z or E isomers) and functional groups (alcohols, acetates, or aldehydes) required for biological activity. nih.gov For example, a C12 olefin can be a key fragment in a convergent synthesis strategy, where it is coupled with another molecule to form the final pheromone structure. While specific syntheses may start with other dodecene isomers, the availability of this compound provides a valuable building block for accessing the required C12 backbone for various pheromone targets. mdpi.com

Emerging Applications of this compound in Advanced Materials

While 1-dodecene, an alpha-olefin, is extensively utilized in the production of polymers and other commodity chemicals, the application of its isomer, this compound, an internal olefin, in the realm of advanced materials is a more specialized and emerging field of research. The position of the double bond in this compound influences its reactivity and the potential architecture of resulting polymers, opening avenues for the creation of novel materials with unique properties. Research in this area is currently focused on leveraging the specific chemical characteristics of this compound to synthesize functional polymers and specialty materials.

One of the key methods being explored for the polymerization of internal olefins like this compound is acyclic diene metathesis (ADMET). ADMET is a powerful step-growth polymerization technique that is highly effective for a wide range of monomers, including those with internal double bonds. This method allows for the synthesis of well-defined, high molecular weight polymers from monomers that are not readily polymerizable by other techniques. The use of this compound in ADMET polymerization can lead to the formation of unsaturated polymers with a regular spacing of functional groups, which can be further modified to create materials with tailored properties.

The resulting polymers from this compound can serve as precursors to a variety of advanced materials. For instance, the double bonds in the polymer backbone can be functionalized through various chemical reactions to introduce specific functionalities. This can lead to the development of:

Specialty Elastomers: By controlling the stereochemistry of the double bond in the polymer, materials with varying degrees of elasticity and thermal stability can be produced.

Functionalized Surfaces and Coatings: The polymer backbone can be grafted with different side chains to create surfaces with specific wetting, adhesive, or biocompatible properties.

Precursors for Thermosets: The unsaturated nature of the polymer allows for cross-linking reactions, leading to the formation of durable thermosetting resins with potential applications in composites and adhesives.

While comprehensive data on the specific properties of materials derived solely from this compound is still emerging in publicly available literature, the principles of polymer chemistry suggest that its use could offer advantages in creating materials with controlled architectures. The internal position of the olefin is expected to influence the polymer's crystallinity, glass transition temperature, and mechanical properties compared to polymers derived from alpha-olefins.

Below is a conceptual data table illustrating the potential influence of the olefin isomer on key polymer properties, based on general principles of polymer science.

| Property | Polymer from 1-Dodecene (Alpha-Olefin) | Polymer from this compound (Internal Olefin) |

| Polymerization Method | Ziegler-Natta, Metallocene, ADMET | Primarily ADMET |

| Typical Polymer Structure | Linear, with pendant alkyl chains | Linear, with double bonds in the backbone |

| Potential Crystallinity | Can be semi-crystalline | Generally amorphous |

| Glass Transition Temp. (Tg) | Lower | Potentially higher and tunable |

| Post-polymerization Functionalization | On the pendant chain | On the polymer backbone |

This table is illustrative and intended to highlight the potential differences based on the monomer structure. Actual properties would depend on specific polymerization conditions and catalyst systems.

The exploration of this compound in advanced materials is an active area of research, and it is anticipated that future studies will provide more detailed insights into the synthesis and characterization of novel materials derived from this internal olefin, leading to a broader range of industrial applications.

Environmental Implications and Sustainability Science of 4 Dodecene

Biodegradation Pathways and Environmental Fate of 4-Dodecene

The environmental fate of a chemical substance describes how it is distributed, transformed, and degraded within different environmental compartments, including soil, water, and air. Biodegradation, the breakdown of chemical substances by microorganisms, is a key process influencing the persistence of organic compounds in the environment. battelle.orgepa.gov

While specific detailed studies on the biodegradation pathways of this compound were not extensively found in the search results, information on structurally related hydrocarbons, such as dodecane (B42187) (a saturated alkane with the same carbon chain length), provides some insight into potential environmental behavior. Dodecane is considered readily biodegradable according to the Japanese MITI test, suggesting that biodegradation is an important environmental fate process in soil and water for similar long-chain hydrocarbons. nih.gov

In soil, hydrocarbons like dodecane are subject to both evaporation and biodegradation. While volatilization can be a dominant removal process from soil surfaces, biodegradation becomes increasingly significant with soil depth. researchgate.net For dodecane released into soil, moderate biodegradation is expected. Due to its sorption and low solubility in water, dodecane is not expected to leach significantly into groundwater. researchgate.net

When released into water, dodecane can undergo evaporation and/or biodegradation. researchgate.net It is expected to adsorb to suspended solids and sediment based on its estimated Koc value. nih.gov Volatilization from water surfaces is considered an important fate process, with estimated half-lives varying depending on the water body (e.g., 4 hours for a model river, 5 days for a model lake). nih.gov However, adsorption to suspended solids and sediment can attenuate volatilization from water surfaces. nih.gov

The persistence of organic chemicals in the environment is influenced by factors such as pesticide chemistry, environmental conditions like temperature, soil and water pH, and microbial activity. wsu.edu Biodegradation can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, with aerobic biodegradation typically occurring more rapidly in environments like the upper layers of surface water and soils. epa.gov

Predicting the biodegradability of chemicals often involves considering biodegradation pathways and the involvement of non-specific enzyme systems. ecetoc.org While direct data for this compound's specific biodegradation pathways were not located, the general principles of hydrocarbon biodegradation and the behavior of dodecane suggest that microbial degradation is likely a significant factor in its environmental fate.

Green Chemistry Principles in the Synthesis and Usage of this compound

Green Chemistry principles provide a framework for designing chemical products and processes that minimize or eliminate the use and generation of hazardous substances. researchgate.netyale.edu Applying these principles to the synthesis and usage of this compound can significantly reduce its environmental impact.

The 12 principles of Green Chemistry, outlined by Anastas and Warner, emphasize aspects such as waste prevention, atom economy, less hazardous chemical syntheses, designing safer chemicals, safer solvents and auxiliaries, design for energy efficiency, use of renewable feedstocks, reduction of derivatives, catalysis, design for degradation, real-time analysis for pollution prevention, and inherently safer chemistry for accident prevention. researchgate.netyale.eduepa.govacs.org

In the context of this compound, applying green chemistry principles could involve:

Waste Prevention and Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product (this compound) and minimize the generation of by-products. yale.eduacs.org

Safer Solvents and Auxiliaries: Utilizing environmentally benign solvents or solvent-free conditions in the synthesis of this compound, as solvents can contribute significantly to industrial emissions and waste. ijsr.netmillennialscientific.com

Use of Renewable Feedstocks: Exploring the synthesis of dodecene isomers, including potentially this compound, from renewable resources. Research has explored the synthesis of linear alkylbenzenes (LABs), which can utilize linear alkenes like 1-dodecene (B91753), from biomass-derived furan (B31954) and linear alkenes. researchgate.nettandfonline.com Dodecene can also be prepared from ethylene (B1197577). rsc.org Utilizing renewable feedstocks aligns with the principle of using depleting rather than renewable raw materials whenever technically and economically feasible. yale.edu

Catalysis: Employing selective catalysts in the synthesis of this compound to improve reaction efficiency, reduce energy requirements, and minimize unwanted by-products, as catalytic reagents are often superior to stoichiometric reagents. yale.eduacs.org

Design for Degradation: While this compound is expected to undergo environmental degradation, considering the design of the molecule or its applications to ensure that at the end of its function, it breaks down into innocuous degradation products. researchgate.netyale.edu

Research into the "green" synthesis of amines from renewable resources has also involved 1-dodecene as a substrate, demonstrating efforts to develop more sustainable catalytic pathways for chemical transformations involving dodecene isomers. rsc.org

Life Cycle Assessment (LCA) Methodologies Applied to this compound Production

Life Cycle Assessment (LCA) is a systematic tool used to evaluate the environmental impacts associated with a product or service throughout its entire life cycle, from raw material extraction to end-of-life disposal. rsc.orgdrreddys.comnatureworksllc.com Applying LCA methodologies to this compound production provides a comprehensive understanding of its environmental footprint and identifies areas for improvement.

The standard framework for performing an LCA is defined by ISO 14044 and typically includes four phases: Goal and Scope Definition, Inventory Analysis, Life Cycle Impact Assessment, and Interpretation. drreddys.com

Goal and Scope Definition: This initial phase defines the purpose and boundaries of the LCA study, including the functional unit (the basis for quantifying inputs and outputs) and the system boundary (which stages of the life cycle are included). drreddys.com For this compound production, the scope could encompass raw material acquisition (e.g., ethylene or other feedstocks), synthesis, purification, transportation, use in various applications, and end-of-life scenarios.

Inventory Analysis: This involves collecting and quantifying data on all relevant material and energy inputs and outputs, as well as environmental emissions and waste generated throughout the defined life cycle. drreddys.com For this compound production, this would include tracking the amounts of raw materials, energy consumption, emissions to air, water, and soil, and waste generated at each stage of the synthesis and production process.